molecular formula C42H37BrN4O4 B10892952 4-[(3-Bromo-5-ethoxy-4-propoxyphenyl)(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-YL)methyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 1006348-98-6

4-[(3-Bromo-5-ethoxy-4-propoxyphenyl)(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-YL)methyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B10892952
CAS No.: 1006348-98-6
M. Wt: 741.7 g/mol
InChI Key: JARVQNYYENXKSY-UHFFFAOYSA-N
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Description

4-[(3-Bromo-5-ethoxy-4-propoxyphenyl)(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-YL)methyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound featuring multiple functional groups, including bromine, ethoxy, propoxy, hydroxy, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromo-5-ethoxy-4-propoxyphenyl)(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-YL)methyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-bromo-5-ethoxy-4-propoxybenzaldehyde and 5-hydroxy-1,3-diphenyl-1H-pyrazole. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a probe to study biological pathways.

Medicine

In medicinal chemistry, the compound can be investigated for its pharmacological properties

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(3-Bromo-5-ethoxy-4-propoxyphenyl)(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-YL)methyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(3-Bromo-5-ethoxy-4-propoxyphenyl)(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-YL)methyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one lies in its complex structure, which combines multiple functional groups in a single molecule

Properties

CAS No.

1006348-98-6

Molecular Formula

C42H37BrN4O4

Molecular Weight

741.7 g/mol

IUPAC Name

4-[(3-bromo-5-ethoxy-4-propoxyphenyl)-(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)methyl]-2,5-diphenyl-1H-pyrazol-3-one

InChI

InChI=1S/C42H37BrN4O4/c1-3-25-51-40-33(43)26-30(27-34(40)50-4-2)35(36-38(28-17-9-5-10-18-28)44-46(41(36)48)31-21-13-7-14-22-31)37-39(29-19-11-6-12-20-29)45-47(42(37)49)32-23-15-8-16-24-32/h5-24,26-27,35,44-45H,3-4,25H2,1-2H3

InChI Key

JARVQNYYENXKSY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)C(C2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=C(NN(C5=O)C6=CC=CC=C6)C7=CC=CC=C7)OCC

Origin of Product

United States

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